molecular formula C15H14N4O2S B11593407 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11593407
M. Wt: 314.4 g/mol
InChI Key: WQJUGCVJCAGOPW-UHFFFAOYSA-N
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Description

2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[4,5-b]pyridine core, which is a fused heterocyclic system, and a methoxyphenylacetamide moiety.

Preparation Methods

The synthesis of 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-3-nitropyridine with primary amines, followed by reduction of the nitro group and subsequent heteroannulation with substituted aromatic aldehydes . This method is efficient and environmentally friendly, using H2O-IPA as a green solvent.

Industrial production methods often involve the use of palladium-catalyzed amide coupling reactions. For example, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of a palladium catalyst to yield the desired imidazopyridine derivatives .

Chemical Reactions Analysis

2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases like potassium carbonate for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The imidazopyridine core can interact with various enzymes and receptors, modulating their activity. For example, it has been shown to act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE include other imidazopyridine derivatives such as:

What sets 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE apart is its unique combination of the imidazopyridine core with a methoxyphenylacetamide moiety, which enhances its biological activity and specificity.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C15H14N4O2S/c1-21-11-5-2-4-10(8-11)17-13(20)9-22-15-18-12-6-3-7-16-14(12)19-15/h2-8H,9H2,1H3,(H,17,20)(H,16,18,19)

InChI Key

WQJUGCVJCAGOPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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